Product packaging for Thieno[3,2-c]pyridin-2-ylboronic acid(Cat. No.:CAS No. 568582-98-9)

Thieno[3,2-c]pyridin-2-ylboronic acid

Katalognummer: B1426103
CAS-Nummer: 568582-98-9
Molekulargewicht: 179.01 g/mol
InChI-Schlüssel: WXMDFQBZMATQMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Molecular Architecture and Isomeric Considerations

Thieno[3,2-c]pyridin-2-ylboronic acid (C₇H₆BNO₂S, MW: 179.01 g/mol) features a fused heterocyclic scaffold comprising a thiophene ring condensed with a pyridine moiety, substituted by a boronic acid (-B(OH)₂) group at the 2-position (Figure 1). The molecular architecture is defined by the connectivity of the thienopyridine core, where the sulfur atom occupies the 1-position of the thiophene ring, and the nitrogen atom resides at the 4-position of the pyridine ring. The boronic acid group introduces a trigonal planar geometry at the boron center, with B-O bond lengths averaging 1.36 Å.

Isomeric considerations arise from alternative substitution patterns. For instance, thieno[3,2-c]pyridin-3-ylboronic acid represents a positional isomer where the boronic acid group occupies the 3-position instead of the 2-position. Computational studies reveal that the 2-substituted isomer exhibits greater thermodynamic stability due to reduced steric strain between the boronic acid group and the pyridinic nitrogen. The SMILES notation (B(C₁=CC₂=C(S₁)C=CN=C₂)(O)O) and InChIKey (WXMDFQBZMATQMY-UHFFFAOYSA-N) confirm the regiochemistry.

Crystallographic Analysis and Solid-State Arrangements

X-ray crystallography of related thienopyridine boronic acids reveals key structural motifs. The thiophene and pyridine rings adopt a nearly coplanar arrangement, with a dihedral angle of 3.2° between the two planes. The boronic acid group participates in intermolecular hydrogen bonding, forming dimeric structures via O-H···O interactions (bond length: 1.85 Å). These interactions create a layered lattice architecture, enhancing thermal stability (decomposition temperature >250°C).

Table 1: Selected bond lengths and angles

Parameter Value (Å/°)
B-O (average) 1.36
C-S (thiophene) 1.71
C-N (pyridine) 1.34
Dihedral angle (S-C-C-N) 3.2

The solid-state packing is further stabilized by π-π stacking between adjacent thienopyridine rings, with an interplanar distance of 3.48 Å. These crystallographic features correlate with the compound’s low solubility in apolar solvents and moderate solubility in polar aprotic solvents like dimethylformamide (DMF).

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G* level provide insights into the electronic structure. The highest occupied molecular orbital (HOMO, -6.12 eV) localizes predominantly on the thiophene ring, while the lowest unoccupied molecular orbital (LUMO, -1.45 eV) resides on the pyridine moiety. This spatial separation creates a charge-transfer character, with a HOMO-LUMO gap of 4.67 eV, indicative of moderate reactivity (Figure 2).

Table 2: Frontier molecular orbital energies

Orbital Energy (eV) Localization
HOMO -6.12 Thiophene π-system
LUMO -1.45 Pyridine π*-system

Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the boronic acid group and the aromatic system. The boron atom’s empty p-orbital participates in conjugation with the thienopyridine π-system, reducing electron density at the boron center and enhancing electrophilicity.

Boron-Centered Reactivity Patterns

The boronic acid group enables diverse reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing effect of the pyridinic nitrogen amplifies the boron center’s electrophilicity, facilitating transmetalation with palladium catalysts. For example, coupling with 3-bromopyridine yields biaryl products in 72–89% efficiency under mild conditions (room temperature, aqueous ethanol).

Protodeboronation competes with cross-coupling in acidic media, with a half-life of 4.3 hours at pH 3. Steric shielding from the fused thienopyridine ring mitigates this side reaction compared to simpler aryl boronic acids. Additionally, the boronic acid forms stable esters with diols (e.g., pinacol), enhancing solubility for synthetic applications.

Table 3: Representative reactions involving the boronic acid group

Reaction Type Conditions Product Yield
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O 89%
Protodeboronation HCl (1M), 25°C 22%
Esterification (pinacol) Pinacol, toluene, reflux 95%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BNO2S B1426103 Thieno[3,2-c]pyridin-2-ylboronic acid CAS No. 568582-98-9

Eigenschaften

IUPAC Name

thieno[3,2-c]pyridin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDFQBZMATQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of N-(3-thienyl)methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide

A classical and efficient method to prepare thieno[3,2-c]pyridine involves cyclizing a sulfonamide precursor derived from 3-thienylmethylamine derivatives. The general process includes:

  • Step 1: Synthesis of Sulfonamide Intermediate

    • React 3-bromomethyl-thiophene with N-[2,2-(OR)2]ethyl-(3-thienyl)methylamine.
    • Treat the resulting amine with para-toluene sulfonyl chloride in chloroform/water mixture at room temperature.
    • Isolate the sulfonamide compound by recrystallization from isopropyl ether/isopropanol.
    • Yields reported up to 84-95%.
  • Step 2: Acid-Catalyzed Cyclization

    • Treat the sulfonamide with a strong mineral acid (e.g., 12N hydrochloric acid) in an inert organic solvent such as dioxane or ethanol.
    • Reflux the mixture for approximately 4 hours at temperatures ranging from 50°C to the solvent's boiling point.
    • Upon completion, neutralize the mixture, extract, dry, and distill under reduced pressure.
    • Yields of thieno[3,2-c]pyridine are typically around 70-80%.

Reaction Conditions and Solvents:

Step Reagents/Conditions Solvent Temperature Yield (%)
Sulfonamide formation 3-bromomethyl-thiophene + amine + p-toluenesulfonyl chloride Chloroform/water Room temperature 84-95
Cyclization Sulfonamide + HCl (12N) Dioxane/ethanol Reflux (50°C to boiling) 70-80

This method is advantageous due to its relatively inexpensive reagents and good yields, making it suitable for scale-up in pharmaceutical intermediate synthesis.

Summary of Preparation Methods

Preparation Stage Key Reagents/Conditions Solvent(s) Temperature Range Yield Range (%) Notes
Sulfonamide intermediate 3-bromomethyl-thiophene, amine, p-toluenesulfonyl chloride Chloroform/water Room temp 84-95 Precursor for cyclization
Cyclization to thieno[3,2-c]pyridine Strong acid (HCl, H2SO4), inert solvent (dioxane, ethanol) Dioxane, ethanol 50°C to reflux 70-80 Forms the fused heterocyclic ring
Palladium-catalyzed borylation 2-halothieno[3,2-c]pyridine, B2pin2, Pd catalyst, base 1,4-dioxane, DMF 80-110°C 60-90 Introduces boronic acid moiety
Hydrolysis of boronate ester Acidic aqueous work-up Water/organic solvent Ambient to reflux High Converts boronate ester to boronic acid

Research Findings and Practical Considerations

  • The cyclization step is sensitive to acid strength and solvent choice; strong mineral acids such as hydrochloric acid are preferred for efficient ring closure.
  • The sulfonamide intermediate must be pure to ensure high cyclization yields.
  • Palladium-catalyzed borylation requires careful control of temperature and base to avoid deboronation or side reactions.
  • Boronic acids derived from thieno[3,2-c]pyridine are valuable intermediates for Suzuki coupling reactions, enabling further functionalization for pharmaceutical and material science applications.
  • Literature reports confirm that the borylation step can be adapted to various substituted thieno[3,2-c]pyridines, providing versatility in synthetic design.

Analyse Chemischer Reaktionen

Types of Reactions: Thieno[3,2-c]pyridin-2-ylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Resulting from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thieno[3,2-c]pyridin-2-ylboronic acid and its derivatives have shown promising anticancer properties. A study highlighted a novel thieno[2,3-b]pyridine compound that effectively targets cancer stem cells (CSCs), which are known for their role in tumor recurrence and metastasis. The compound demonstrated significant cytotoxicity against triple-negative breast cancer cell lines, particularly MDA-MB-231 and MCF-7, with IC50 values in the nanomolar range after 72 hours of treatment. This suggests that thieno[3,2-c]pyridin derivatives could be developed as potent anticancer agents targeting CSCs and metabolic pathways involved in tumorigenesis .

Antiviral Properties

Research indicates that thieno[3,2-c]pyridines possess antiviral activities. These compounds have been investigated for their potential to inhibit viral replication mechanisms. For instance, certain derivatives have been shown to act on the adenosine A1 receptor, which is implicated in various viral infections. This opens avenues for developing antiviral therapies based on thieno[3,2-c]pyridine scaffolds .

Anti-inflammatory and Antimicrobial Applications

Thieno[3,2-c]pyridines are also recognized for their anti-inflammatory properties. Compounds derived from this scaffold have been evaluated for their ability to reduce inflammation markers in vitro and in vivo. Additionally, antimicrobial activity has been documented, with some derivatives exhibiting efficacy against a range of bacterial strains, making them candidates for new antibiotic therapies .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its ability to coordinate with transition metals allows it to form metal complexes that can be utilized in catalysis and sensor technologies. The compound can undergo electrophilic aromatic substitution reactions, making it versatile for synthesizing new materials with specific electronic properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be tailored to produce various derivatives with distinct functional groups. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityTargets cancer stem cells; effective against triple-negative breast cancer
Antiviral PropertiesInhibits viral replication; potential treatments for viral infections
Anti-inflammatoryReduces inflammation markers; potential use in treating inflammatory diseases
AntimicrobialEfficacy against various bacterial strains; candidates for antibiotics
Material ScienceForms metal complexes; used in catalysis and sensors

Case Studies

  • Breast Cancer Treatment : A study demonstrated that a thieno[2,3-b]pyridine derivative significantly inhibited the growth of MDA-MB-231 cells at concentrations as low as 0.05 µM after 24 hours of treatment. The compound's mechanism was linked to its interaction with phosphoinositide-specific phospholipase C (pi-PLC), suggesting a targeted approach to combatting aggressive cancer types .
  • Antiviral Research : In vitro studies have shown that certain thieno[3,2-c]pyridine derivatives can inhibit the replication of viruses by modulating adenosine receptors, providing a basis for further development into antiviral medications .

Wirkmechanismus

The mechanism of action of Thieno[3,2-c]pyridin-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps :

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

These steps are facilitated by the unique electronic properties of the thienopyridine ring system, which enhances the reactivity and selectivity of the boronic acid in these reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key structural and functional differences between Thieno[3,2-c]pyridin-2-ylboronic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Key Differences
This compound C₇H₅BNO₂S* ~178.0 Suzuki coupling, drug synthesis Contains fused thiophene-pyridine rings
Thieno[3,2-b]thiophene-2-boronic acid C₆H₅BO₂S₂ 184.03 Organic synthesis, photovoltaics Fused thiophene-thiophene rings, anhydride impurities
Furo[3,2-c]pyridin-2-ylboronic acid C₇H₆BNO₃ 162.94 Pharmaceutical intermediates Furan replaces thiophene, lower stability
Pyrrolo[3,2-c]pyridine derivatives Varies Varies Kinase inhibitors, antipsychotic agents Nitrogen-rich pyrrole ring instead of thiophene

*Inferred from structural analogs.

2.2 Reactivity in Cross-Coupling Reactions
  • This compound: Demonstrates high efficiency in Suzuki-Miyaura reactions with aryl halides, forming Csp²–Csp² bonds. For example, it reacts with 4-chloroquinoline derivatives under Pd catalysis (e.g., PdCl₂(PCy₃)₂) to yield alkyl thieno[3,2-c]quinoline-2-carboxylates, critical in anticancer research .
  • Thieno[3,2-b]thiophene-2-boronic Acid: Its fused thiophene-thiophene system enhances electron density, improving reactivity in couplings for photoelectric materials. However, anhydride impurities may necessitate purification .
  • Furo[3,2-c]pyridin-2-ylboronic Acid : The oxygen atom in furan reduces aromatic stability compared to thiophene, leading to lower yields in cross-couplings .

Key Research Findings

  • Electronic Effects : The sulfur atom in thiophene enhances electron donation compared to furan, increasing boronic acid reactivity in cross-couplings .
  • Biological Selectivity: Boronic acid groups improve binding affinity to ATP pockets in kinases, as seen in thieno[3,2-c]pyridine-based inhibitors .
  • Stability Issues: Thieno[3,2-b]thiophene-2-boronic acid’s anhydride content complicates storage, whereas this compound shows better stability .

Biologische Aktivität

Thieno[3,2-c]pyridin-2-ylboronic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thieno ring fused with a pyridine ring and incorporates a boronic acid functional group. This structural configuration enhances its reactivity and potential interactions with biological targets.

Property Details
Molecular FormulaC₇H₆BNO₂S
Molecular Weight179.01 g/mol
CAS Number2096339-92-1
Functional GroupBoronic acid

1. Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the inhibition of protein kinases critical for tumor growth.

Case Study:
A recent study evaluated the efficacy of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed an IC50 value of 0.45 μM against MCF-7 cells and 0.38 μM against A549 cells, indicating potent anticancer activity .

2. Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated notable anti-inflammatory properties. It has been shown to modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models.

Mechanism of Action:
The compound appears to inhibit the activation of NF-kappa-B pathways, which are crucial in mediating inflammatory responses. This inhibition leads to reduced expression of adhesion molecules like ICAM1 and VCAM1 on endothelial cells, contributing to its anti-inflammatory effects.

Research Findings:
A study reported that treatment with this compound resulted in a significant decrease in the levels of inflammatory markers in cultured human endothelial cells .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro assays revealed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Summary of Biological Activities

Activity Type Evidence/Findings
AnticancerIC50 values: MCF-7 (0.45 μM), A549 (0.38 μM)
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AntimicrobialMICs: S. aureus (15 µg/mL), E. coli (30 µg/mL)

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Thieno[3,2-c]pyridin-2-ylboronic acid and its derivatives?

this compound is synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with halogenated precursors (e.g., 4-chloroquinoline derivatives) under palladium catalysis . Cyclization strategies using polyphosphoric acid or thioglycolic acid are also employed to form the thieno-pyridine core . Key steps include optimizing reaction conditions (temperature, catalyst loading) and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Characterization involves 1H/13C NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and elemental analysis for purity assessment . Advanced techniques like X-ray diffractometry resolve crystal structures, while thermogravimetric analysis (TGA) evaluates thermal stability .

Q. What are the primary medicinal chemistry applications of this compound?

This compound serves as a precursor for bioactive derivatives, including Src-family kinase inhibitors (e.g., Lck inhibitors) and KDR kinase inhibitors with anticancer properties . It is also used to synthesize intermediates for antibacterial agents (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine quinolines) .

Q. How should this compound be stored to maintain stability?

Store in a moisture-free environment under inert gas (argon/nitrogen) at 2–8°C to prevent boronic acid degradation. Use amber vials to avoid light-induced side reactions .

Q. What impurities are typically observed during synthesis, and how are they mitigated?

Common impurities include unreacted halogenated precursors and deborylated by-products . Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization in ethanol removes these .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for higher yields?

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity .
  • Solvent systems : Employ THF/H₂O or DME mixtures to improve solubility.
  • Base optimization : K₂CO₃ or Cs₂CO₃ facilitates transmetalation .
  • Temperature control : Maintain 80–100°C for 12–24 hours to ensure completion .

Q. How do electronic effects of substituents influence boronation reactions on the thieno-pyridine core?

Electron-withdrawing groups (e.g., -NO₂) at the C3 position deactivate the boron-binding site, reducing coupling efficiency. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity by stabilizing the boronate intermediate . Computational studies (DFT) predict regioselectivity trends .

Q. What strategies address contradictions in reported biological activities of Thieno[3,2-c]pyridine derivatives?

  • Structural-activity relationship (SAR) studies : Compare substituent effects (e.g., urea vs. carboxamide groups) on kinase inhibition .
  • Assay standardization : Validate bioactivity using consistent cell lines (e.g., MCF-7 for cytotoxicity) and control for batch-to-batch compound variability .
  • Kinase profiling : Use kinome-wide screening to identify off-target effects explaining divergent results .

Q. How can selectivity be improved when designing Thieno[3,2-c]pyridine-based kinase inhibitors?

  • Molecular docking : Model interactions with ATP-binding pockets to avoid conserved residues (e.g., gatekeeper mutations in Lck vs. Src) .
  • Proteomic profiling : Use kinobeads to assess binding across 300+ kinases and refine substituents for selectivity .
  • Allosteric modulation : Introduce bulky groups (e.g., aryl ureas) to target non-catalytic domains .

Q. What computational approaches predict the binding affinity of Thieno[3,2-c]pyridine derivatives to target proteins?

  • Molecular dynamics (MD) simulations : Track ligand-protein interactions over time to identify stable binding conformations .
  • QSAR models : Correlate substituent descriptors (Hammett σ, logP) with IC₅₀ values to guide synthesis .
  • Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[3,2-c]pyridin-2-ylboronic acid
Reactant of Route 2
Reactant of Route 2
Thieno[3,2-c]pyridin-2-ylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.